molecular formula C17H20ClN3O B2741852 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1798512-92-1

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2741852
CAS RN: 1798512-92-1
M. Wt: 317.82
InChI Key: XMQPRAGSEWYYSQ-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Docking Studies

A comprehensive experimental and theoretical study on the molecular structure, vibrational spectra, and HOMO-LUMO analysis of a compound closely related to 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been reported. This research provides insights into the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of the compound. Molecular docking studies have indicated that this compound could potentially exhibit inhibitory activity against kinesin spindle protein (KSP), suggesting possible applications in inhibiting cellular division processes (Shana Parveen S et al., 2016).

Antimicrobial and Antitubercular Activity

Research on derivatives of the compound has demonstrated significant antibacterial, antifungal, and antitubercular activities. A series of synthesized derivatives were evaluated for their effectiveness against various microbial strains, revealing potential applications in developing new antimicrobial agents (D. Bhoot et al., 2011).

Antibacterial Activity and Molecular Docking

Further studies have synthesized novel series of compounds related to 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, demonstrating their synthesized structures and evaluating their antimicrobial susceptibility. These compounds have shown excellent antibacterial activity against common pathogens, with molecular docking providing insights into their potential mechanisms of action (A. B. S. Khumar et al., 2018).

Anti-Inflammatory and Antibacterial Agents

Another study focused on microwave-assisted synthesis of pyrazoline derivatives, including those related to the compound of interest, for their potential anti-inflammatory and antibacterial applications. This research highlights the efficient synthesis methods and the promising biological activities of these compounds, suggesting their potential use in therapeutic applications (P. Ravula et al., 2016).

Luminescence Switching Applications

A distinct study introduced a pure organic donor-acceptor molecule closely related to 1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone, demonstrating its ability to switch between delayed fluorescence and room-temperature phosphorescence. This research suggests potential applications in organic electronics and photonics, where such luminescence switching properties could be highly valuable (Yating Wen et al., 2021).

properties

IUPAC Name

1-[3-(4-chlorophenyl)azepan-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c18-16-7-5-14(6-8-16)15-4-1-2-10-20(12-15)17(22)13-21-11-3-9-19-21/h3,5-9,11,15H,1-2,4,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQPRAGSEWYYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-chlorophenyl)azepan-1-yl)-2-(1H-pyrazol-1-yl)ethanone

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